molecular formula C8H6FNO2 B8814230 4-Fluoro-beta-nitrostyrene

4-Fluoro-beta-nitrostyrene

Cat. No.: B8814230
M. Wt: 167.14 g/mol
InChI Key: VRFSQVFSQAYHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-beta-nitrostyrene: is an organic compound with the molecular formula C8H6FNO2 It is characterized by a benzene ring substituted with a fluoro group at the 1-position and a nitroethenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-beta-nitrostyrene typically involves the reaction of 1-fluoro-4-nitrobenzene with an appropriate alkene under specific conditions. One common method is the nitration of 1-fluoro-4-vinylbenzene using nitric acid and sulfuric acid as catalysts. The reaction is carried out at controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-beta-nitrostyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluoro-beta-nitrostyrene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-beta-nitrostyrene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro group can influence the compound’s binding affinity to target proteins and enzymes, affecting their activity and function .

Comparison with Similar Compounds

  • Benzene, 1-fluoro-4-nitro-
  • Benzene, 1-fluoro-2-nitro-
  • Benzene, 1-fluoro-4-(2-nitrovinyl)-

Comparison: 4-Fluoro-beta-nitrostyrene is unique due to the presence of both fluoro and nitroethenyl groups, which impart distinct chemical propertiesFor instance, the nitroethenyl group can participate in conjugated systems, enhancing its utility in organic synthesis and material science .

Properties

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

1-fluoro-4-(2-nitroethenyl)benzene

InChI

InChI=1S/C8H6FNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H

InChI Key

VRFSQVFSQAYHRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])F

Origin of Product

United States

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